3-{4-[(Difluoromethyl)sulfanyl]phenyl}-2-sulfanyl-3,4-dihydroquinazolin-4-one
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Overview
Description
3-{4-[(Difluoromethyl)sulfanyl]phenyl}-2-sulfanyl-3,4-dihydroquinazolin-4-one is a chemical compound with the molecular formula C15H10F2N2OS2 and a molecular weight of 336.38 g/mol . This compound is known for its unique structure, which includes a difluoromethyl group and a sulfanyl group attached to a phenyl ring, as well as a dihydroquinazolinone core.
Preparation Methods
The synthesis of 3-{4-[(Difluoromethyl)sulfanyl]phenyl}-2-sulfanyl-3,4-dihydroquinazolin-4-one involves several steps. One common synthetic route includes the reaction of 4-(difluoromethylthio)aniline with 2-mercapto-3,4-dihydroquinazolin-4-one under specific conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the reaction. The mixture is then heated to a specific temperature to complete the synthesis.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and purification systems to ensure consistent quality.
Chemical Reactions Analysis
3-{4-[(Difluoromethyl)sulfanyl]phenyl}-2-sulfanyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), which can reduce the carbonyl group in the dihydroquinazolinone core.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-{4-[(Difluoromethyl)sulfanyl]phenyl}-2-sulfanyl-3,4-dihydroquinazolin-4-one has several scientific research applications, including:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with various biomolecules.
Medicine: Potential medicinal applications include its use as a lead compound in drug discovery, particularly for developing new therapeutics targeting specific enzymes or receptors.
Industry: In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-{4-[(Difluoromethyl)sulfanyl]phenyl}-2-sulfanyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The difluoromethyl and sulfanyl groups can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The dihydroquinazolinone core can also participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar compounds to 3-{4-[(Difluoromethyl)sulfanyl]phenyl}-2-sulfanyl-3,4-dihydroquinazolin-4-one include:
2-sulfanyl-3-[2-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its reactivity and binding properties.
3-{4-[(Trifluoromethyl)sulfanyl]phenyl}-2-sulfanyl-3,4-dihydroquinazolin-4-one: Similar to the previous compound, but with a trifluoromethyl group, which may result in different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which can lead to distinct reactivity and interactions compared to its analogs.
Properties
IUPAC Name |
3-[4-(difluoromethylsulfanyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2OS2/c16-14(17)22-10-7-5-9(6-8-10)19-13(20)11-3-1-2-4-12(11)18-15(19)21/h1-8,14H,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQUQJNRZFYLSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=C(C=C3)SC(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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